N-cyclohexylsulfamide

Description

Contextualization within Sulfamide (B24259) and Sulfonamide Chemistry

To understand the significance of N-cyclohexylsulfamide, it is essential to distinguish between sulfamides and sulfonamides, two related but distinct classes of organosulfur compounds.

A sulfonamide functional group consists of a sulfonyl group directly bonded to a nitrogen atom (R-SO₂NR'R''). wikipedia.org These compounds are formally derived from a sulfonic acid by replacing a hydroxyl group with an amine. wikipedia.org The sulfonamide moiety is a cornerstone in medicinal chemistry, famously constituting the structural basis for sulfa drugs, the first broadly effective antibacterial agents. wikipedia.orgdrugs.com

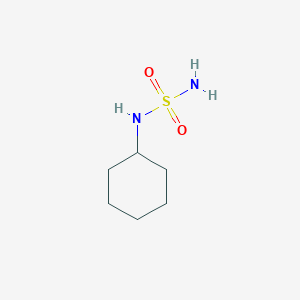

A sulfamide , in contrast, has a central sulfonyl group bonded to two nitrogen atoms (R₂N-SO₂-NR'₂). nih.gov this compound belongs to this class, specifically as a monosubstituted sulfamide. Its structure features a sulfonyl group attached to both an unsubstituted amino group (-NH₂) and a cyclohexylamino group (-NH-C₆H₁₁). The sulfamide functional group is considered a valuable and versatile group in medicinal chemistry, sometimes used as a bioisosteric replacement for a sulfonamide moiety. nih.gov

Academic Significance and Research Trajectories in Organic Synthesis

The academic significance of this compound lies primarily in its role as a versatile synthetic intermediate. Organic chemists utilize it as a foundational molecule to construct more elaborate chemical architectures, which are then investigated for various purposes.

One of the key research trajectories involves its use in the preparation of N-sulfonylimines. These compounds are generated through the condensation of this compound with various aldehydes. N-sulfonylimines are highly valuable in organic synthesis as they serve as precursors for the creation of a range of nitrogen-containing heterocyclic compounds.

Furthermore, derivatives of this compound are a central focus of research. Scientists have designed and synthesized novel series of compounds, such as 2-glycinamide cyclohexyl sulfonamide derivatives, to explore their potential as fungicidal agents against plant pathogens like Botrytis cinerea. mdpi.com Another study detailed the synthesis and evaluation of 2-aminocycloalkylsulfonamides for similar fungicidal properties. These research avenues often involve detailed structure-activity relationship (SAR) studies to optimize the biological activity of the synthesized molecules.

Scope and Defined Research Focus for this compound Investigations

Current research on this compound is sharply focused on its synthetic utility and the biological potential of its derivatives. The investigations are not centered on the compound itself as a final product, but rather on its reactivity and its capacity to serve as a scaffold for new molecules.

A defined area of focus is the development of efficient synthetic methods utilizing this compound. For instance, research has been published on the practical, high-yield synthesis of N-sulfonylimines from this compound under solvent-free conditions, highlighting a move towards greener chemistry.

Another major research thrust is the exploration of the biological activities of its complex derivatives. Beyond agrochemical applications, a study investigated the antihyperglycemic and antidiabetic effects of a novel derivative, Ethyl (S)-2-(1-cyclohexylsulfamide carbamoyloxy) propanoate, in animal models. This indicates a research trajectory aimed at pharmaceutical applications, where the this compound core is a key structural component of a larger, biologically active molecule. These studies underscore the compound's role as a starting point for the discovery of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O₂S | |

| Molecular Weight | 178.25 g/mol | |

| Melting Point | 87-89 °C | electronicsandbooks.com |

| Appearance | Light brown solid | electronicsandbooks.com |

| CAS Number | 3984-18-7 | lookchem.combldpharm.com |

Synthesis of this compound

A documented method for the preparation of this compound involves the direct reaction of cyclohexylamine (B46788) and sulfamide. electronicsandbooks.com In a typical procedure, equimolar amounts of cyclohexylamine and sulfamide are heated together. electronicsandbooks.com The reaction proceeds with the evolution of ammonia (B1221849) gas. electronicsandbooks.com Upon cooling, the resulting mixture forms a paste. Treatment with dilute hydrochloric acid followed by filtration and washing with cold water yields crude this compound. electronicsandbooks.com This method has been reported to produce the target compound in approximately 80% yield. electronicsandbooks.com

Structure

3D Structure

Properties

IUPAC Name |

(sulfamoylamino)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIKAPAKGSYEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving N Cyclohexylsulfamide

Nucleophilic Substitution Reactions in Sulfamide (B24259) Formation and Derivatization

Nucleophilic substitution is a foundational class of reactions in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on an electrophilic atom. In the context of N-cyclohexylsulfamide, these reactions are central to both its initial synthesis and its subsequent chemical modifications. The formation typically involves the reaction of a nucleophilic amine (cyclohexylamine) with an electrophilic sulfuryl compound, such as sulfamoyl chloride.

The synthesis of sulfamides from sulfonyl chlorides and amines is generally understood to proceed through a concerted bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net This pathway involves two molecules in the rate-determining step: the nucleophile and the electrophile. youtube.com

Key characteristics of the SN2 pathway in this context include:

A Single-Step Process: The nucleophile (e.g., cyclohexylamine) attacks the electrophilic sulfur atom at the same time as the leaving group (e.g., chloride) departs. This concerted reaction proceeds through a single transition state without the formation of a discrete intermediate. youtube.com

Backside Attack: The nucleophile attacks from the side opposite to the leaving group. youtube.com

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the nucleophile and the electrophile. youtube.comyoutube.com

In contrast, a unimolecular nucleophilic substitution (SN1) reaction is a two-step process. youtube.com First, the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is highly improbable for the formation of this compound from typical precursors like sulfamoyl chloride because the formation of a highly unstable, positively charged sulfur intermediate is energetically unfavorable. SN1 reactions are more common with tertiary alkyl halides where the resulting carbocation is stabilized by hyperconjugation. organic-chemistry.org

| Characteristic | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Molecularity | Unimolecular (rate depends on one reactant) | Bimolecular (rate depends on two reactants) youtube.com |

| Number of Steps | Two (leaving group departs, then nucleophile attacks) youtube.com | One (concerted attack and departure) youtube.com |

| Intermediate | Carbocation formation masterorganicchemistry.com | No intermediate, only a transition state youtube.com |

| Nucleophile | Favored by weak nucleophiles youtube.com | Favored by strong nucleophiles youtube.com |

| Relevance to this compound Synthesis | Highly unlikely | The predominant and accepted mechanism researchgate.net |

Substituents on both the nucleophile (the amine) and the electrophile (the sulfuryl compound) can significantly impact the rate and efficiency of this compound formation and derivatization. These effects are primarily electronic and steric in nature.

Electronic Effects: Electron-donating groups on the nucleophile increase its electron density and basicity, making it more reactive. Conversely, electron-withdrawing groups on the nucleophile decrease its reactivity. nih.gov On the electrophile (the aromatic ring in an aryl sulfonyl chloride, for instance), electron-withdrawing groups (like a nitro group) can stabilize the negative charge that develops in the transition state of an addition-elimination mechanism (SNAr), thereby increasing the reaction rate. libretexts.orgyoutube.com

Steric Effects: Bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction. This is particularly significant in SN2 reactions, which are sensitive to steric crowding around the electrophilic center. nih.gov

In a study of nucleophilic aromatic substitution reactions on pyridinium ions, the position of an electron-withdrawing cyano group was found to significantly influence reactivity, highlighting the importance of substituent placement. Similarly, in the synthesis of unsymmetrical sulfamides, the choice of tertiary amine base was shown to affect yields, with less sterically hindered amines having lower pKaH values leading to better outcomes. organic-chemistry.org

| Reactant | Substituent Type | Effect on Nucleophilicity/Electrophilicity | Predicted Effect on SN2 Reaction Rate |

|---|---|---|---|

| Amine (Nucleophile) | Electron-Donating Group (e.g., alkyl) | Increases nucleophilicity | Increase |

| Amine (Nucleophile) | Electron-Withdrawing Group (e.g., acyl) | Decreases nucleophilicity | Decrease |

| Sulfonyl Halide (Electrophile) | Electron-Withdrawing Group (on an attached aryl ring) | Increases electrophilicity of sulfur center | Increase youtube.com |

| Either Reactant | Bulky/Sterically Hindering Group | Hinders approach to reaction center | Decrease nih.gov |

Addition Reactions and Associated Mechanistic Pathways

While nucleophilic substitution is key to forming the sulfamide backbone, addition reactions expand the synthetic utility of this compound and its derivatives. A prominent example is the Michael addition, or conjugate addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In this context, the nitrogen atom of this compound can act as a nucleophile.

The mechanism for a sulfa-Michael addition generally involves:

Activation: A base removes a proton from the sulfamide nitrogen, generating a more potent nucleophilic anion.

Nucleophilic Attack: The sulfamide anion attacks the β-carbon of the α,β-unsaturated system (the "Michael acceptor"). masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated, yielding the final addition product. masterorganicchemistry.com

The efficiency and enantioselectivity of sulfa-Michael additions can be influenced by catalysts. For instance, N-heterocyclic carbenes (NHCs) have been used as non-covalent organocatalysts to promote these reactions by functioning as Brønsted bases. pkusz.edu.cn The reaction rates are also sensitive to factors like pH and steric hindrance. nih.gov These reactions are valuable for forming carbon-sulfur and carbon-nitrogen bonds, creating more complex molecular architectures. pkusz.edu.cn

Molecular Rearrangements in this compound Derivatives

Molecular rearrangements in derivatives of this compound can occur under specific conditions, often photochemically or thermally induced, leading to significant structural changes. While specific literature on rearrangements of this compound itself is sparse, mechanisms can be inferred from related compounds. Photochemical reactions, for example, can generate reactive intermediates like nitrenium ions or radicals that subsequently rearrange. umd.edu Understanding these mechanistic pathways is crucial for predicting potential side products in synthetic routes or for designing novel transformations.

Transamidation and Diamination Reactions of Sulfamide Scaffolds

Transamidation involves the exchange of an amine group on the sulfamide core with another amine. This reaction provides a pathway to modify the substitution pattern of a pre-formed sulfamide without having to rebuild it from scratch. The mechanism typically requires activation of the S-N bond, which can be achieved under various catalytic conditions.

Diamination refers to the introduction of a second amino group onto the sulfuryl core, converting a sulfamide into a sulfonyldiamine. This process is fundamental to the synthesis of symmetrically and asymmetrically substituted sulfamides. The reaction proceeds via sequential nucleophilic substitution, where a sulfuryl dihalide (like sulfuryl chloride) reacts first with one equivalent of an amine (e.g., cyclohexylamine) and then with a second, which can be the same or different. Careful control of reaction conditions is necessary to achieve the desired product and avoid mixtures.

Computational Elucidation and Verification of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.net For transformations involving this compound, computational studies can:

Map Reaction Pathways: DFT calculations can model the entire reaction coordinate, identifying transition states and intermediates. researchgate.net This allows for a comparison of the energetic favorability of different potential mechanisms, such as stepwise versus concerted pathways. nih.govnih.gov

Analyze Reactivity and Selectivity: Computational methods can quantify electronic properties and steric factors, providing insight into why a reaction is regioselective or stereoselective. nih.gov For example, calculations can determine the activation free energies for a nucleophile attacking different sites on a molecule, predicting the most likely outcome. nih.gov

Correlate Theory with Experimental Data: Theoretical findings can be correlated with experimental results, such as kinetic isotope effects or observed product distributions, to build a more robust and complete mechanistic picture. nih.govnih.gov In one study, DFT results clearly showed that a six-membered ring product was energetically favored over a five-membered ring, consistent with experimental observations. nih.gov

These computational approaches provide a molecular-level understanding that is often inaccessible through experimental means alone, guiding the development of more efficient and selective synthetic methods for sulfamide-based compounds. nih.gov

Computational Chemistry and Theoretical Studies of N Cyclohexylsulfamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and bonding.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.govlongdom.org DFT methods are used to determine the ground-state electronic structure of N-cyclohexylsulfamide, from which a variety of molecular properties can be derived. mdpi.com By employing different functionals and basis sets, such as B3LYP with 6-311++G(d,p), researchers can calculate optimized geometries, vibrational frequencies, and electronic properties of the molecule. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Results) This table presents hypothetical data that would be obtained from DFT calculations on this compound.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -855.12345 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 3.45 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -7.12 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -0.98 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 6.14 | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, an analysis of the FMOs would reveal the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. The distribution of the HOMO would indicate the sites susceptible to electrophilic attack, while the LUMO distribution would highlight the sites for nucleophilic attack.

Reactivity indices, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. niscpr.res.inresearchgate.net These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters can be calculated from the energies of the HOMO and LUMO and provide valuable insights into the global reactivity of this compound.

Table 2: Global Reactivity Descriptors for this compound (Hypothetical) This table presents hypothetical data for global reactivity descriptors of this compound based on DFT calculations.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.07 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.67 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclohexyl ring and the rotatable bonds in the sulfamide (B24259) group suggest that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically achieved by mapping the potential energy surface (PES) of the molecule. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and interacts with its environment. mdpi.com

For this compound, MD simulations could be used to study its conformational dynamics in different solvents, providing a more realistic picture of its behavior in solution. These simulations can reveal the preferred conformations and the timescales of conformational changes. Furthermore, MD simulations can be employed to study the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. researchgate.net For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, and their comparison with experimental IR and Raman spectra can help in assigning the observed peaks. Similarly, the calculation of NMR chemical shifts for the ¹H and ¹³C nuclei can aid in the assignment of experimental NMR spectra, providing a powerful tool for structural elucidation.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The sulfamide group in this compound contains both hydrogen bond donors (N-H groups) and acceptors (S=O groups), suggesting that this molecule can participate in various intermolecular interactions. mdpi.com Computational methods can be used to investigate the nature and strength of these interactions, which are crucial for understanding the formation of supramolecular assemblies in the solid state and in solution. nih.gov

Quantum chemical calculations can be performed on dimers or larger clusters of this compound to determine the interaction energies and to identify the most stable arrangements. mdpi.com Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide further insights into the nature of the intermolecular bonds. rsc.org Understanding these interactions is key to predicting the crystal packing of this compound and its ability to form co-crystals or other supramolecular structures. nih.gov

Inability to Generate Article Due to Lack of Specific Scientific Data

Following a comprehensive and exhaustive search of scientific literature and spectroscopic databases, it has been determined that the specific and detailed experimental data required to construct the article on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound" is not publicly available.

The user's request mandated a thorough and scientifically accurate article structured around a detailed outline, including specific data for various spectroscopic techniques such as high-resolution 1H and 13C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), hyphenated techniques (GC-MS, LC-HRMS), and vibrational spectroscopy (FTIR/Raman) for the compound This compound .

The performed searches yielded the following outcomes:

Data for Related but Distinct Compounds: A significant amount of spectroscopic data was found for N-cyclohexylsulfamic acid and its sodium salt, sodium cyclamate. While chemically related, these are different compounds from this compound, and their spectroscopic data are not interchangeable.

General Information on Compound Classes: Information on the general spectroscopic characteristics of the sulfonamide functional group and cyclohexyl moieties is available. However, this information is not specific to this compound and does not provide the detailed experimental values and research findings required by the prompt.

Lack of Specific Characterization Studies: No dedicated research papers or database entries could be located that detail the synthesis and subsequent comprehensive spectroscopic characterization of this compound, which would be necessary to populate the requested sections and data tables with accurate information.

Given the strict instructions to generate "thorough, informative, and scientifically accurate content," to include "data tables" and "detailed research findings," and to focus "solely on the chemical Compound 'this compound'," it is impossible to proceed without fabricating data. Adherence to the principles of scientific accuracy and the explicit constraints of the request precludes the generation of the article.

Therefore, this response serves to inform the user that the request cannot be fulfilled as the necessary foundational data for this compound is not present in the accessible scientific domain.

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclohexylsulfamide

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. researchgate.netchemanalytical.com The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, such as stretching and bending. chemanalytical.com An FT-IR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint". nih.gov

For N-cyclohexylsulfamide, the FT-IR spectrum is dominated by the characteristic absorptions of its two primary components: the cyclohexyl ring and the sulfamide (B24259) moiety (-SO₂NH₂). The sulfamide group, in particular, gives rise to several distinct and intense absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most prominent features in the spectrum, typically appearing as strong bands in the regions of 1390–1300 cm⁻¹ and 1182–1140 cm⁻¹, respectively. rsc.orgresearchgate.net

The N-H bonds of the sulfamide group also produce characteristic signals. The N-H stretching vibrations are typically observed in the region of 3350–3310 cm⁻¹. nih.gov The presence and shape of these bands can provide information about hydrogen bonding within the sample. Additionally, the S-N stretching vibration can be identified, often appearing in the 935-895 cm⁻¹ range. rsc.orgnih.gov

The cyclohexyl group contributes absorptions primarily from its C-H bonds. The stretching vibrations of the methylene (B1212753) (-CH₂) groups in the ring are expected to appear in the 3000–2850 cm⁻¹ region, while their bending (scissoring) deformations are typically found around 1470–1450 cm⁻¹. ripublication.com

The following interactive table summarizes the expected characteristic FT-IR absorption bands for this compound based on established group frequencies for sulfamides and alkyl groups. rsc.orgnih.govripublication.com

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3350 - 3310 | N-H Stretch | Sulfamide (-NH) | Medium |

| 3000 - 2850 | C-H Stretch | Cyclohexyl (-CH₂) | Medium to Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Cyclohexyl (-CH₂) | Medium |

| 1390 - 1300 | S=O Asymmetric Stretch | Sulfamide (-SO₂) | Strong |

| 1182 - 1140 | S=O Symmetric Stretch | Sulfamide (-SO₂) | Strong |

| 935 - 895 | S-N Stretch | Sulfamide (S-N) | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. crimsonpublishers.com While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser. nih.gov A vibrational mode is considered Raman active if it involves a change in the polarizability of the molecule. nih.gov Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa. For instance, symmetric vibrations and bonds involving heavier atoms or non-polar groups tend to produce strong Raman signals.

In the analysis of this compound, Raman spectroscopy would be particularly effective for observing the symmetric stretch of the S=O bond, which typically gives a strong Raman signal. The skeletal vibrations of the cyclohexane (B81311) ring (C-C stretching and deformations) would also be clearly visible in the Raman spectrum. These signals can be useful for confirming the integrity of the aliphatic ring structure.

The following interactive table outlines the expected prominent Raman shifts for this compound.

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3000 - 2850 | C-H Stretch | Cyclohexyl (-CH₂) | Strong |

| 1450 - 1430 | CH₂ Deformation | Cyclohexyl (-CH₂) | Medium |

| 1182 - 1140 | S=O Symmetric Stretch | Sulfamide (-SO₂) | Strong |

| 1100 - 1000 | C-C Skeletal Stretch | Cyclohexyl Ring | Medium |

| 800 - 600 | C-S Stretch | C-S Bond | Medium |

By combining data from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational characteristics of this compound can be assembled, allowing for a confident and thorough functional group analysis. nih.govnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods identify the functional groups and connectivity within a molecule, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a compound in its solid, crystalline state. nih.govsemanticscholar.org The technique involves irradiating a single crystal of the material with an X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed map of the electron density within the crystal's unit cell can be calculated, from which the precise positions of each atom can be determined. nih.govnih.gov

For this compound, a single-crystal X-ray diffraction study would reveal critical structural parameters, including bond lengths, bond angles, and torsion angles. This data would confirm the expected geometry of the sulfamide group and the chair conformation of the cyclohexyl ring.

Furthermore, crystallographic analysis elucidates the intermolecular interactions that govern the crystal packing. In sulfonamides, hydrogen bonding is a dominant directional force. researchgate.netacs.org It is highly probable that this compound would exhibit intermolecular hydrogen bonds where the N-H group acts as a hydrogen bond donor and the sulfonyl oxygen atoms (S=O) act as acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or extended chains (catemers), which are common motifs in the crystal structures of sulfonamides. researchgate.net

Although a specific crystal structure for this compound is not publicly available, the following interactive table presents hypothetical crystallographic parameters based on analyses of similar small-molecule sulfonamides. researchgate.netresearchgate.net

| Parameter | Hypothetical Value / System | Description |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules of this type. |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups. |

| S-O Bond Length | ~1.43 Å | Typical double bond length for a sulfonyl group. |

| S-N Bond Length | ~1.63 Å | Typical S-N single bond length in sulfonamides. |

| O-S-O Bond Angle | ~120° | Reflects the sp²-like hybridization around the sulfur atom. |

| Hydrogen Bonding Motif | N-H···O=S | The primary intermolecular interaction expected to define the crystal packing. |

Integration of Artificial Intelligence and Machine Learning in Spectroscopic Data Analysis

The interpretation of spectroscopic data, while powerful, can be complex and time-consuming. digitellinc.com The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by automating and enhancing data analysis. researchgate.netpurdue.edu ML models, particularly deep learning and neural networks, can be trained on vast libraries of existing spectral data to recognize patterns that may be too subtle for human analysts. digitellinc.compurdue.edu

In the context of this compound, AI and ML could be applied in several ways:

Automated Functional Group Identification: An ML model trained on thousands of FT-IR and Raman spectra can analyze the spectrum of an unknown compound like this compound and instantly predict the presence of key functional groups (e.g., sulfamide, alkyl ring) with a high degree of confidence. researchgate.net

Structure Elucidation: More advanced models can move beyond functional group identification to predict the entire molecular structure directly from a combination of spectroscopic inputs (e.g., IR, Raman, NMR, Mass Spectrometry). digitellinc.com This "spectrum-to-structure" approach can significantly accelerate the identification of new compounds.

Polymorph Screening: For crystalline solids, subtle differences in FT-IR and Raman spectra can indicate the presence of different polymorphic forms. ML algorithms can be trained to classify these spectral differences, providing a rapid and high-throughput method for polymorph screening, an essential step in pharmaceutical development. researchgate.net

Predictive Spectroscopy: Machine learning can also work in the reverse direction. Given a chemical structure like this compound, ML models can predict its theoretical IR and Raman spectra. nih.gov This allows for direct comparison with experimental data to validate a proposed structure.

The integration of these computational tools does not replace traditional spectroscopic analysis but rather augments it, enabling chemists to extract more meaningful information from their data with greater speed and accuracy. purdue.edu

Catalytic Applications and Material Science Potential of N Cyclohexylsulfamide Derivatives

N-Cyclohexylsulfamide as a Ligand or Promoter in Organic Catalysis

The nitrogen atoms of the sulfamide (B24259) group possess lone pairs of electrons that can coordinate with metal centers, making this compound and its derivatives attractive candidates for use as ligands or promoters in organic catalysis. The steric and electronic properties of the cyclohexyl group can further influence the catalytic activity and selectivity.

The design of catalysts incorporating this compound scaffolds focuses on leveraging the coordination ability of the sulfamide nitrogen atoms and the steric bulk of the cyclohexyl group. While specific research on this compound as a ligand is an emerging area, the broader class of sulfonamide-containing ligands has demonstrated significant potential in various catalytic systems. For instance, the electronic properties of the sulfonyl group can influence the Lewis basicity of the coordinating nitrogen, which in turn affects the stability and reactivity of the metal complex.

The performance of such catalysts is often evaluated based on their activity (turnover number and turnover frequency), selectivity (chemo-, regio-, and enantioselectivity), and stability. The bulky cyclohexyl group in this compound can create a specific chiral environment around the metal center, which is particularly advantageous in asymmetric catalysis.

Table 1: Factors Influencing Catalyst Performance with Sulfonamide-Based Ligands

| Factor | Influence on Catalyst Performance |

| Electronic Properties of Sulfonyl Group | Modulates the electron density on the coordinating nitrogen atoms, affecting the metal-ligand bond strength and the catalyst's Lewis acidity/basicity. |

| Steric Hindrance of Substituents | The cyclohexyl group can enforce specific coordination geometries and create chiral pockets, influencing enantioselectivity in asymmetric reactions. |

| Nature of the Metal Center | The choice of metal (e.g., palladium, rhodium, copper) dictates the types of catalytic transformations possible and the optimal ligand design. |

| Reaction Conditions | Solvent, temperature, and additives can significantly impact catalyst activity, stability, and selectivity. |

Derivatives of sulfamides have shown promise in a variety of catalytic transformations. While direct examples featuring this compound are not extensively documented, the functional group's potential can be inferred from related studies on sulfonamides. These include:

Cross-Coupling Reactions: Sulfonamide-derived ligands can be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov The this compound scaffold could offer unique selectivity in these transformations due to its specific steric and electronic profile.

C-H Activation: Transition-metal-catalyzed C-H activation is a powerful tool for direct functionalization of organic molecules. Sulfonamide groups can act as directing groups in such reactions, facilitating the selective activation of otherwise unreactive C-H bonds. nih.govrsc.org Rhodium(III)-catalyzed C-H activation of aryl sulfonamides has been demonstrated to be switchable between different sites based on reaction conditions. nih.govrsc.org

Asymmetric Synthesis: The development of chiral sulfamide-based ligands is a growing area of interest for asymmetric catalysis. nih.govchemrxiv.orgrsc.org The inherent chirality that can be introduced into this compound derivatives makes them promising candidates for ligands in enantioselective reactions. For example, chiral rhodium catalysts have been used for the asymmetric S-alkylation of sulfenamides to produce sulfoximines with high enantiomeric ratios. nih.gov

Exploration of Heterogeneous and Homogeneous Catalysis Utilizing Sulfamide Scaffolds

The versatility of the sulfamide scaffold allows for its application in both homogeneous and heterogeneous catalysis, each offering distinct advantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. nih.gov Sulfamide-based ligands can be used to create soluble metal complexes that catalyze a wide range of organic transformations. mdpi.com The ability to fine-tune the steric and electronic properties of the ligand by modifying the substituents on the sulfamide nitrogen atoms is a key advantage in optimizing catalytic performance.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and recycling. Sulfamide derivatives can be immobilized on solid supports, such as silica (B1680970) or polymers, to create robust and reusable heterogeneous catalysts. For instance, ceria nanostructures have been shown to act as heterogeneous catalysts for the hydrolytic cleavage of sulfonamides under ambient conditions, demonstrating the potential for sulfamide-based compounds to interact with solid catalytic surfaces. acs.orgnih.gov This reactivity suggests that materials incorporating sulfamide functionalities could be designed for specific catalytic degradations or transformations. acs.orgnih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with Sulfamide Scaffolds

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often higher due to well-defined active sites | Can be lower due to mass transfer limitations |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration |

| Recyclability | Challenging | Generally straightforward |

| Thermal Stability | Can be limited | Often higher |

| Example Application | Soluble metal complexes with sulfamide ligands for cross-coupling. | Sulfamide-functionalized silica for acid catalysis or degradation reactions. acs.orgnih.gov |

Development of this compound as Chemical Intermediates for Advanced Synthetic Targets

This compound and its derivatives can serve as valuable chemical intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfamide moiety is recognized as a bioisosteric replacement for sulfonamides, ureas, and other functional groups, offering a means to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. nih.gov

Recent synthetic methodologies have focused on the functionalization of sulfonamides, which can be extended to this compound. For example, the conversion of primary sulfonamides to other functional groups through N-heterocyclic carbene (NHC)-catalyzed deamination provides a platform for late-stage functionalization of complex molecules. researchgate.net Furthermore, the synthesis of N-acylsulfenamides from sulfonamides demonstrates their utility as precursors to other important sulfur-containing compounds. nih.govorganic-chemistry.orgrawdatalibrary.net These transformations highlight the potential of this compound as a versatile building block for creating diverse molecular architectures with potential biological activity.

Potential Applications in Advanced Materials Science and Engineering

The unique structural and electronic features of this compound suggest its potential for incorporation into advanced materials. While this area is still largely unexplored, several possibilities can be envisioned based on the known chemistry of sulfamides and related compounds.

The development of novel organic electronic materials often relies on the synthesis of π-conjugated molecules and polymers. dntb.gov.ua The sulfamide group, with its ability to influence electronic properties, could be incorporated into monomers for polymerization, leading to new materials with tailored optical and electronic characteristics. The hydrogen-bonding capabilities of the sulfamide N-H protons could also be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures, which is a key aspect of crystal engineering and the design of functional organic materials.

Furthermore, the reactivity of the sulfamide group could be utilized for the surface modification of materials, imparting new properties such as hydrophobicity, biocompatibility, or catalytic activity. The robust nature of the sulfamide bond suggests that materials incorporating this functionality could exhibit good thermal and chemical stability, which is crucial for many engineering applications.

Derivatization Chemistry and Analogues of N Cyclohexylsulfamide

Systematic Synthesis and Characterization of N-Substituted Cyclohexylsulfamide Analogues

The synthesis of N-substituted cyclohexylsulfamide analogues involves the introduction of various substituents onto the nitrogen atoms of the sulfamide (B24259) core. This process allows for a systematic investigation of how different functional groups influence the molecule's properties. The characterization of these newly synthesized compounds is crucial to confirm their structure and purity.

One common strategy for creating N-substituted analogues is the reaction of cyclohexylamine (B46788) with a sulfamoylating agent, followed by reaction with a different amine to produce an unsymmetrical sulfamide. Alternatively, reacting two equivalents of a substituted cyclohexylamine with a sulfuryl-transfer reagent can yield symmetrical N,N'-dicyclohexylsulfamide derivatives.

Modern synthetic techniques, such as Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, have provided efficient pathways to N,N'-disubstituted sulfamides. nih.govnih.govresearchgate.netrsc.org This method often involves the reaction of a sulfamoyl fluoride (B91410) with a primary or secondary amine. nih.govchemrxiv.org For instance, a monosubstituted alkyl sulfamoyl fluoride can be coupled with various amines to yield a range of N-substituted sulfamides. nih.gov

The characterization of these analogues is typically achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, further verifying the identity of the synthesized compound. nih.gov

Table 1: Examples of N-Substituted Cyclohexylsulfamide Analogues and Characterization Data

| Analogue Name | Substituent (R) | Synthesis Method | Characterization Techniques |

| N-Benzyl-N'-cyclohexylsulfamide | Benzyl | Sequential amination of sulfuryl chloride | ¹H NMR, ¹³C NMR, MS |

| N-Cyclohexyl-N'-(4-methylphenyl)sulfamide | 4-Methylphenyl | SuFEx Click Chemistry | ¹H NMR, ¹³C NMR, MS |

| N,N'-Dicyclohexylsulfamide | Cyclohexyl | Reaction of cyclohexylamine with sulfuryl chloride | ¹H NMR, ¹³C NMR, MS |

This table is illustrative and provides a general representation of the types of analogues and the data used for their characterization.

Preparation of Unsymmetrical and Symmetrical N,N'-Disubstituted Sulfamides

The synthesis of N,N'-disubstituted sulfamides can be categorized into two main types: symmetrical, where both nitrogen atoms bear the same substituent, and unsymmetrical, where they have different substituents. Both classes of compounds are of significant interest in various fields of chemistry.

Symmetrical N,N'-Disubstituted Sulfamides:

The most direct method for preparing symmetrical N,N'-dicyclohexylsulfamide is the reaction of cyclohexylamine with a sulfurylating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a base. The base neutralizes the hydrochloric acid produced during the reaction.

Unsymmetrical N,N'-Disubstituted Sulfamides:

The synthesis of unsymmetrical sulfamides, such as those containing one cyclohexyl group and another different substituent, requires a more controlled, stepwise approach. A significant challenge in synthesizing unsymmetrical N,N'-disubstituted sulfamides has been the lack of general and efficient methods. nih.govresearchgate.netrsc.orgchemrxiv.org

However, the development of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry has offered a practical solution. nih.govresearchgate.netrsc.orgscispace.com This process allows for the efficient preparation of unsymmetrical sulfamides. nih.govscispace.com The methodology often involves the initial formation of a sulfamoyl fluoride intermediate, which can then be reacted with a different amine. nih.govchemrxiv.org For example, treating a primary amine with a suitable reagent can generate a sulfamoyl fluoride, which is then coupled with another amine to yield the desired unsymmetrical sulfamide. nih.gov Treating benzylamine (B48309) with SO₂F₂ can lead to the formation of the undesired symmetrical sulfamide as the major product. nih.govchemrxiv.org

Table 2: Synthetic Routes to Symmetrical and Unsymmetrical N,N'-Dicyclohexylsulfamide Derivatives

| Sulfamide Type | General Reaction | Key Reagents | Notes |

| Symmetrical | 2 R-NH₂ + SO₂Cl₂ → R-NH-SO₂-NH-R + 2 HCl | Cyclohexylamine, Sulfuryl chloride, Base | A straightforward and common method. |

| Unsymmetrical | R-NH₂ + SO₂F₂ → R-NH-SO₂F + HFR-NH-SO₂F + R'-NH₂ → R-NH-SO₂-NH-R' + HF | Amine, Sulfuryl fluoride, Second amine | SuFEx chemistry provides a more controlled route. |

This table provides a generalized overview of the synthetic strategies.

Synthesis and Ring-Closing Methodologies for Cyclic Sulfamide Derivatives

Cyclic sulfamides are heterocyclic compounds containing a sulfamide group within a ring structure. These derivatives are valuable synthetic intermediates. researchgate.net The synthesis of cyclic sulfamides often involves intramolecular reactions of bifunctional starting materials.

One common approach is the use of ring-closing metathesis (RCM). This powerful technique can be employed to form various ring sizes and has been applied to the synthesis of constrained sulfamides. scispace.com The strategy often involves preparing a linear precursor containing two terminal alkenes and a sulfamide linkage, which then undergoes intramolecular cyclization in the presence of a ruthenium-based catalyst.

Another method involves the intramolecular C-H insertion of N-Boc-N-alkylsulfamides, which can lead to the formation of six-membered cyclic sulfamides. scispace.com These cyclic products can then be further functionalized.

The reactivity of cyclic sulfamidates, which are related to cyclic sulfamides, has been explored for the synthesis of functionalized amines. researchgate.net Five-membered cyclic sulfamidates, for instance, are prone to ring-opening by nucleophiles. researchgate.net

Table 3: Methodologies for the Synthesis of Cyclic Sulfamide Derivatives

| Methodology | Description | Typical Catalyst/Reagent |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene-containing sulfamide. | Grubbs' catalyst or other ruthenium-based catalysts. |

| Intramolecular C-H Insertion | Formation of a C-N bond within a sulfamide-containing molecule. | Rhodium-based catalysts. |

| Cyclization of Amino Alcohols | Reaction of an amino alcohol with a sulfurylating agent. | Thionyl chloride, Sulfuryl chloride. |

This table summarizes key synthetic approaches to cyclic sulfamides.

Functionalization and Modification Strategies for the Cyclohexyl Moiety

Beyond modifications at the nitrogen atoms, the cyclohexyl ring of N-cyclohexylsulfamide itself can be a target for functionalization. These modifications can introduce new chemical properties and functionalities to the molecule.

Strategies for modifying the cyclohexyl ring can include:

Introduction of Substituents: Functional groups such as hydroxyl, amino, or carbonyl groups can be introduced onto the cyclohexyl ring through various organic reactions. This often requires starting with a pre-functionalized cyclohexylamine or performing reactions on the intact this compound that are selective for the cyclohexyl ring.

Dehydrogenation: The cyclohexyl ring can be aromatized to a phenyl ring, creating an N-phenylsulfamide derivative. This transformation significantly alters the electronic and steric properties of the molecule.

Ring Opening: Under specific conditions, the cyclohexyl ring could potentially undergo ring-opening reactions, leading to linear alkyl chains.

The choice of functionalization strategy depends on the desired properties of the final compound and the chemical compatibility of the sulfamide group with the reaction conditions. For instance, Friedel–Crafts acylation, catalyzed by aluminum trichloride, can proceed on aromatic nuclei deactivated by N-acetylation, suggesting that similar electrophilic substitution reactions might be possible on a cyclohexyl ring under appropriate conditions. researchgate.net

Table 4: Potential Functionalization Strategies for the Cyclohexyl Moiety

| Strategy | Description | Potential Reagents/Conditions |

| Hydroxylation | Introduction of a hydroxyl (-OH) group. | Oxidizing agents. |

| Amination | Introduction of an amino (-NH₂) group. | Reductive amination of a ketone derivative. |

| Halogenation | Introduction of a halogen (e.g., -Cl, -Br). | Halogenating agents. |

| Aromatization | Conversion of the cyclohexyl ring to a phenyl ring. | Dehydrogenation catalysts (e.g., Pd/C). |

This table outlines hypothetical functionalization pathways that could be explored.

Development and Validation of Advanced Analytical Methodologies for N Cyclohexylsulfamide

High-Performance Chromatographic Method Development

High-performance chromatography stands as a cornerstone for the separation and analysis of N-cyclohexylsulfamide. The development of robust chromatographic methods is crucial for achieving the required selectivity, sensitivity, and throughput in research applications.

Liquid Chromatography (LC) Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method could be a suitable approach. For instance, a method for a structurally similar compound, Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-, utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier, which could be adapted for this compound. sielc.com Given that N-cyclohexylsulfamic acid, a related compound, is not UV active, detection methods such as Evaporative Light Scattering Detection (ELSD), Corona Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) would be necessary for this compound if it also lacks a suitable chromophore. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection capabilities of MS. thermofisher.com This hyphenated technique is particularly valuable for the unambiguous identification and quantification of this compound, especially in complex matrices. rsc.org The development of an LC-MS method would involve optimizing chromatographic conditions to achieve good peak shape and separation, followed by the fine-tuning of MS parameters to maximize the signal intensity of the target analyte. waters.com Electrospray ionization (ESI) is a common ionization technique for polar molecules and would likely be effective for this compound. thermofisher.com

Interactive Table: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net The direct analysis of this compound by GC may be challenging due to its probable low volatility and potential for thermal degradation. Derivatization to a more volatile and thermally stable analogue could be a viable strategy to enable GC analysis.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org SFC offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and unique selectivity. uva.essouthampton.ac.uk For the analysis of polar compounds like this compound, a polar co-solvent (modifier) such as methanol (B129727) would likely be required to be added to the carbon dioxide mobile phase. ceon.rs SFC can be readily coupled with MS, providing a powerful tool for analysis. nih.gov

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis-Mass Spectrometry, CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov When coupled with mass spectrometry, CE-MS becomes a potent tool for the analysis of charged and polar compounds. wikipedia.orgresearchgate.net Given the acidic nature of the sulfamic acid group, this compound is expected to be charged in appropriate buffer systems, making it amenable to CE separation. nih.gov CE-MS offers the advantages of very high separation efficiency, low sample and reagent consumption, and rapid analysis times. wikipedia.org The development of a CE-MS method would involve the careful selection of a background electrolyte (BGE) to optimize the separation and interfacing the CE capillary to the mass spectrometer, often through a sheath-liquid interface to provide a stable electrospray. nih.gov

Robust Method Validation for Reproducibility and Accuracy in Research Settings

The validation of any developed analytical method is critical to ensure its reliability, reproducibility, and accuracy for its intended purpose. wjarr.comwisdomlib.org A robust method validation program for this compound would encompass the evaluation of several key parameters as outlined by regulatory guidelines. campilab.bygavinpublishers.combiopharminternational.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Table: Illustrative Method Validation Parameters and Acceptance Criteria for this compound

| Validation Parameter | Illustrative Acceptance Criteria |

| Specificity | No interference at the retention time of this compound |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, % RSD) | ≤ 2.0% |

| Precision (Intermediate Precision, % RSD) | ≤ 3.0% |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

| Robustness | % RSD of results should be within acceptable limits after minor variations in method parameters |

Development of Spectroscopic Analytical Techniques for Quantitation and Purity Assessment

Spectroscopic techniques are invaluable for the quantitative analysis and purity assessment of chemical compounds.

For quantitation, Ultraviolet-Visible (UV-Vis) spectroscopy could be employed if this compound possesses a suitable chromophore that absorbs light in the UV-Vis region. However, if the compound lacks a chromophore, this technique would not be applicable. reddit.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for determining the purity and concentration of organic molecules. nih.govnih.gov The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. usp.orguniv-nantes.fr By using a certified internal standard, the absolute purity of this compound can be determined without the need for a specific reference standard of the compound itself. rsc.org Both ¹H and ¹³C NMR would also be instrumental in confirming the structure of the molecule and identifying any impurities present.

Emerging Research Frontiers and Future Perspectives in N Cyclohexylsulfamide Chemistry

Interdisciplinary Research Opportunities

The unique structural attributes of N-cyclohexylsulfamide, combining the polar sulfonamide group with the nonpolar, conformationally flexible cyclohexyl ring, open up a variety of interdisciplinary research avenues. The strategic exploration of this compound could yield significant advances in medicinal chemistry, materials science, and agrochemical development.

Medicinal Chemistry : The sulfonamide moiety is a well-established pharmacophore, and N-substituted derivatives are known to exhibit a wide range of biological activities. The development of drug resistance to existing sulfonamide antibiotics necessitates the design of novel derivatives. This compound could serve as a scaffold for developing new therapeutic agents, potentially as dual inhibitors of enzymes like dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), which are crucial targets in antimicrobial therapy acs.org. The cyclohexyl group can influence the compound's lipophilicity, membrane permeability, and binding interactions with target proteins, offering a route to modulate pharmacokinetic and pharmacodynamic properties.

Materials Science : In materials science, the incorporation of the sulfamide (B24259) group can introduce desirable properties such as thermal stability and specific intermolecular interactions. This compound could be investigated as a monomer or a modifying agent in the synthesis of novel polymers. The presence of both hydrogen bond donors (N-H) and acceptors (S=O) can be exploited to create self-assembling supramolecular structures or to enhance the properties of existing materials. Its potential use in the development of functional materials, such as resins or specialized coatings, remains a largely unexplored area.

Agrochemicals : The sulfonamide functional group is present in a number of commercially successful herbicides and pesticides. The specific stereoelectronic properties of the this compound scaffold could be leveraged to design new classes of agrochemicals with improved efficacy, selectivity, and environmental profiles. Research in this area would involve the synthesis and screening of this compound derivatives for their herbicidal, insecticidal, or fungicidal activities.

| Potential Application Area | Rationale and Research Focus | Key Compound Attributes |

| Medicinal Chemistry | Development of novel enzyme inhibitors (e.g., for DHPS/DHFR) to combat antimicrobial resistance. acs.org | Cyclohexyl group can modulate lipophilicity and target binding. |

| Materials Science | Use as a monomer or additive for creating polymers with enhanced thermal stability or specific binding properties. | Hydrogen bonding capabilities of the sulfamide group. |

| Agrochemicals | Design of new herbicides or pesticides with potentially novel modes of action and improved environmental safety. | The combination of the sulfamide pharmacophore with a bulky alkyl group. |

Identification of Unexplored Synthetic Avenues and Methodological Gaps

While general methods for the synthesis of N-substituted sulfonamides are well-documented, the efficient and environmentally benign synthesis of this compound and its derivatives presents ongoing challenges and opportunities for methodological innovation.

Current synthetic strategies often rely on the reaction of sulfonyl chlorides with cyclohexylamine (B46788), a method that can be limited by the availability and stability of the sulfonyl chloride precursor and may generate stoichiometric amounts of hydrogen chloride as a byproduct acs.org. More recent advances in sulfonamide synthesis have focused on overcoming these limitations.

Unexplored Synthetic Avenues:

Oxidative Coupling Reactions : The direct oxidative coupling of thiols with amines has emerged as a powerful, metal-free approach to forming S-N bonds. nih.govthieme-connect.com Investigating the application of hypervalent iodine reagents or other oxidants to mediate the reaction between a suitable sulfur source and cyclohexylamine could provide a more direct and atom-economical route to this compound.

Transition-Metal Catalyzed Cross-Coupling : C-N cross-coupling reactions are a mainstay of modern organic synthesis. thieme-connect.com Developing catalytic systems, for instance, based on copper or palladium, for the direct coupling of cyclohexylamine with a sulfur dioxide surrogate and an appropriate coupling partner could offer a versatile and functional-group-tolerant synthetic pathway.

Electrochemical Synthesis : Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants and reductants. acs.org The electrochemical synthesis of this compound from simple precursors like thiols and cyclohexylamine could reduce waste and avoid the use of hazardous reagents. acs.org

Methodological Gaps:

Green Synthesis : There is a need for the development of synthetic protocols that utilize greener solvents, reduce energy consumption, and minimize waste generation.

Catalytic Approaches : The development of robust and recyclable catalysts for the synthesis of this compound would represent a significant advance over stoichiometric methods.

Scope and Functional Group Tolerance : Many existing methods for sulfonamide synthesis have limitations regarding the range of functional groups that can be tolerated. New methods that offer broader applicability are needed for the synthesis of complex molecules containing the this compound moiety.

| Synthetic Method | Description | Potential Advantages for this compound Synthesis | Reference |

| Classical Synthesis | Reaction of a sulfonyl chloride with cyclohexylamine. | Well-established methodology. | acs.org |

| Oxidative S-N Coupling | Direct coupling of thiols and amines using an oxidant. | Metal-free, potentially milder conditions. | nih.govthieme-connect.com |

| C-N Cross-Coupling | Transition-metal catalyzed formation of the C-N bond. | High functional group tolerance and versatility. | thieme-connect.com |

| Electrochemical Synthesis | Use of electricity to drive the synthetic transformation. | Green, avoids chemical oxidants. | acs.org |

Advanced Computational Modeling Challenges and Directions

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound at an atomic level. Density Functional Theory (DFT) is a particularly useful method for studying such systems.

Challenges in Computational Modeling:

Conformational Complexity : The cyclohexyl ring can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat), and the sulfonamide group can exhibit rotational isomerism. Accurately modeling the complex potential energy surface and identifying the global minimum energy structure of this compound is a significant computational challenge.

Solvent Effects : The properties and conformational preferences of this compound can be significantly influenced by its environment. Explicitly or implicitly modeling the effect of different solvents on its structure and reactivity is crucial for obtaining results that are relevant to experimental conditions.

Intermolecular Interactions : Predicting the nature and strength of intermolecular interactions, such as hydrogen bonding in the solid state or with a biological target, requires high-level computational methods that can accurately describe non-covalent forces.

Future Directions in Computational Modeling:

Frontier Molecular Orbital (FMO) Analysis : The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's electronic properties and its reactivity towards nucleophiles and electrophiles. nanomedicine-rj.com

Molecular Dynamics (MD) Simulations : MD simulations can be employed to study the dynamic behavior of this compound over time, providing a more realistic picture of its conformational flexibility and interactions in solution or within a biological system.

Quantum Mechanics/Molecular Mechanics (QM/MM) : For studying the interaction of this compound with a large biological molecule like an enzyme, hybrid QM/MM methods can be used. In this approach, the ligand and the active site of the enzyme are treated with a high level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM).

| Computational Method | Application to this compound | Potential Insights | Reference |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, electronic structure analysis. | Prediction of stable conformations, vibrational spectra, and molecular properties. | researchgate.netnih.govdntb.gov.ua |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV-Vis). | Understanding electronic transitions. | nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energies and distributions. | Insights into chemical reactivity and electronic properties. | nanomedicine-rj.com |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Understanding conformational dynamics and interactions in solution. | N/A |

Future Directions in Spectroscopic Techniques and Structural Characterization

A thorough understanding of the chemistry of this compound relies on its detailed structural characterization using a combination of spectroscopic techniques. While standard methods provide basic structural information, advanced techniques can offer unprecedented detail.

Future Directions in Spectroscopic Analysis:

Rotational Spectroscopy : This gas-phase technique allows for the precise determination of molecular structures with extraordinary accuracy. nih.gov A rotational spectroscopy study of this compound could unambiguously identify its preferred conformation(s) in the absence of intermolecular interactions. The analysis of the hyperfine structure due to the ¹⁴N nucleus would provide further confirmation of the determined structure. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy : While ¹H and ¹³C NMR are routine, advanced techniques like 2D NMR (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, especially in more complex derivatives of this compound. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of atoms, aiding in conformational analysis in solution. nih.gov

X-ray Crystallography : The determination of the single-crystal X-ray structure of this compound would provide definitive information about its solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding networks.

Vibrational Spectroscopy with Computational Support : The assignment of experimental infrared (IR) and Raman spectra can be greatly aided by theoretical calculations of vibrational frequencies using methods like DFT. nih.gov This combined experimental and theoretical approach allows for a detailed understanding of the vibrational modes of the molecule.

| Spectroscopic Technique | Type of Information Provided | Specific Application to this compound | Reference |

| Rotational Spectroscopy | Precise gas-phase molecular structure and conformational preferences. | Unambiguous determination of the intrinsic structure, free from solvent or crystal packing effects. | nih.govresearchgate.net |

| Advanced NMR Spectroscopy | Connectivity, solution-state conformation, and dynamic processes. | Detailed structural elucidation and conformational analysis in solution. | ripublication.com |

| X-ray Crystallography | Solid-state structure and intermolecular interactions. | Definitive determination of the crystal packing and hydrogen bonding network. | nih.gov |

| IR and Raman Spectroscopy | Identification of functional groups and vibrational modes. | Confirmation of molecular structure and study of intermolecular interactions through vibrational shifts. | nih.gov |

Q & A

Q. What are the key considerations for synthesizing N-cyclohexylsulfamide in laboratory settings?

To synthesize this compound, prioritize the following:

- Reaction Optimization : Use sulfamic acid derivatives (e.g., cyclohexanesulfamic acid) and amine-containing reagents under controlled pH and temperature conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification : Employ recrystallization or column chromatography to isolate the compound, ensuring purity >98% (as per industrial standards) .

- Characterization : Validate structural integrity using -NMR, -NMR, and FT-IR spectroscopy. Cross-reference spectral data with published benchmarks .

Q. How can researchers ensure the reproducibility of this compound synthesis protocols?

Reproducibility requires:

- Detailed Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by explicitly stating reagent stoichiometry, solvent ratios, and reaction durations in the methods section .

- Parameter Control : Standardize environmental factors (e.g., humidity, temperature) and equipment calibration.

- Batch Testing : Replicate synthesis across multiple batches to identify variability sources, reporting mean yields with standard deviations .

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Quantitative Purity Analysis : Use HPLC with UV detection (λ = 210–230 nm) or mass spectrometry (MS) to detect impurities. Compare retention times with reference standards .

- Structural Confirmation : Combine -NMR (to identify cyclohexyl proton environments) and X-ray crystallography (for solid-state conformation analysis) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the reactivity of this compound in different solvents?

- Solvent Effects : Perform density functional theory (DFT) calculations to model solvation energies and transition states. Use polarizable continuum models (PCMs) to simulate solvent interactions .

- Reactivity Prediction : Apply molecular dynamics (MD) simulations to assess hydrogen-bonding propensity in aprotic solvents (e.g., DMSO) versus protic solvents (e.g., water). Validate predictions with experimental kinetic data .

Q. What strategies are recommended for resolving contradictory data in catalytic applications of this compound derivatives?

- Systematic Variation : Test catalytic activity under varying conditions (e.g., temperature, solvent polarity, substrate ratios) to isolate confounding factors.

- Control Experiments : Compare results with structurally analogous sulfamide derivatives to determine if contradictions arise from compound-specific properties or experimental artifacts .

- Meta-Analysis : Review literature for methodological inconsistencies (e.g., differing assay protocols) and recalibrate experimental designs using standardized NIH preclinical guidelines .

Q. What are the best practices for designing kinetic studies to elucidate the degradation pathways of this compound under varying pH conditions?

- pH-Dependent Stability : Use buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy or LC-MS. Plot pseudo-first-order rate constants () against pH to identify degradation mechanisms (e.g., acid-catalyzed hydrolysis) .

- Sampling Intervals : Collect time-point samples at logarithmic intervals (e.g., 0, 1, 2, 4, 8, 24 hours) to capture rapid initial degradation phases.

- Activation Energy Calculation : Perform Arrhenius analysis by varying temperatures (25–60°C) to estimate thermodynamic parameters .

Methodological Considerations for Data Reporting

- Contradiction Analysis : When discrepancies arise, explicitly document experimental variables (e.g., reagent purity, instrument sensitivity) and apply triangulation by cross-validating results with multiple analytical techniques .

- Literature Synthesis : Systematically compare findings with prior studies, highlighting gaps (e.g., limited data on sulfamide photostability) and proposing targeted follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.